Methyl2-(3-chloro-4-fluorophenyl)-2-(methylamino)acetatehydrochloride
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Overview
Description
Methyl 2-(3-chloro-4-fluorophenyl)-2-(methylamino)acetate hydrochloride is a synthetic organic compound that belongs to the class of phenylacetates It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methylamino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-chloro-4-fluorophenyl)-2-(methylamino)acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and methyl bromoacetate.
Formation of Intermediate: The 3-chloro-4-fluoroaniline undergoes a nucleophilic substitution reaction with methyl bromoacetate in the presence of a base such as sodium hydroxide to form an intermediate.
Methylation: The intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloro-4-fluorophenyl)-2-(methylamino)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(3-chloro-4-fluorophenyl)-2-(methylamino)acetate hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-chlorophenyl)-2-(methylamino)acetate hydrochloride
- Methyl 2-(4-fluorophenyl)-2-(methylamino)acetate hydrochloride
- Methyl 2-(3-chloro-4-methylphenyl)-2-(methylamino)acetate hydrochloride
Uniqueness
Methyl 2-(3-chloro-4-fluorophenyl)-2-(methylamino)acetate hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H12Cl2FNO2 |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 2-(3-chloro-4-fluorophenyl)-2-(methylamino)acetate;hydrochloride |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-13-9(10(14)15-2)6-3-4-8(12)7(11)5-6;/h3-5,9,13H,1-2H3;1H |
InChI Key |
WOOUUPVHTQMKCY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC(=C(C=C1)F)Cl)C(=O)OC.Cl |
Origin of Product |
United States |
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